

Application Notes and Protocols for Bms-1 Delivery Methods in Animal Models

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Compound of Interest		
Compound Name:	Bms-1	
Cat. No.:	B13399341	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the delivery methods for various Bristol Myers Squibb (BMS) compounds in preclinical animal models. The information is intended to quide researchers in the design and execution of in vivo studies for similar therapeutic agents.

Oral Delivery of Small Molecule Agonists: BMF-650

BMF-650 is a next-generation, orally administered small molecule glucagon-like peptide-1 (GLP-1) receptor agonist under investigation for the treatment of obesity.[1][2] Preclinical studies in obese cynomolgus monkeys have demonstrated its efficacy in promoting weight loss and reducing appetite.[1][2][3]

Ouantitative Data Summary

Paramete r	10 mg/kg Dose	30 mg/kg Dose	Vehicle Control	Animal Model	Study Duration	Referenc e
Average Body Weight Reduction	~12%	~15%	N/A	Obese Cynomolgu s Monkeys	28 days	[1][2]
Average Daily Food Intake	35 g/day	16 g/day	109 g/day	Obese Cynomolgu s Monkeys	28 days	[3]



Experimental Protocol: Oral Administration in Cynomolgus Monkeys

Objective: To assess the efficacy of orally administered BMF-650 on weight loss and food intake in a non-human primate model of obesity.

Materials:

- BMF-650
- Vehicle (e.g., sterile water, saline, or a suitable oral suspension vehicle)
- Oral gavage tube appropriate for cynomolgus monkeys
- Syringes
- · Scale for body weight measurement
- Calibrated food measurement system

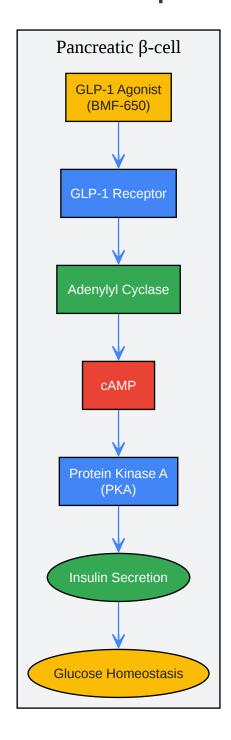
Procedure:

- Animal Model: Fifteen obese cynomolgus monkeys are used in the study.[3]
- Acclimation: Animals are acclimated to the housing conditions and handling procedures before the start of the study.
- Dosing Preparation: BMF-650 is prepared in a suitable vehicle at concentrations of 10 mg/kg and 30 mg/kg. The vehicle alone is used for the control group.
- Administration: The designated dose of BMF-650 or vehicle is administered once daily via oral gavage for 28 consecutive days.[1][2][3]
- · Efficacy Monitoring:
 - Body weight is measured at baseline and at regular intervals throughout the 28-day treatment period.



- Daily food intake is carefully monitored and recorded for each animal.
- Tolerability: Animals are monitored for any adverse reactions or changes in behavior.

Signaling Pathway: GLP-1 Receptor Activation



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Caption: GLP-1 receptor signaling pathway initiated by an agonist like BMF-650.

Oral Delivery of a Taxane-Based Compound: BMS-275183

BMS-275183 is an orally active taxane that functions as a microtubule polymerization agent, showing efficacy in various preclinical tumor models.[4][5]

Ouantitative Data Summary

Parameter	BMS- 275183 (Oral)	Paclitaxel (i.v.)	Animal Model	Tumor Model	Reference
Efficacy	Effective	Effective	Mice and Rats	Murine M109 lung, C3H mammary 16/C, human A2780 ovarian, HCT/pk colon	[4][5]
Efficacy	Active (inferior)	More Active	Mice	Human HCT- 116 colon	[4]
Efficacy	Effective	N/A (compared to anti-androgen therapy)	Mice	Human CWR-22 prostate	[4]

Experimental Protocol: Oral Gavage in Tumor-Bearing Mice

Objective: To evaluate the antitumor efficacy of orally administered BMS-275183 in a mouse xenograft model.

Materials:



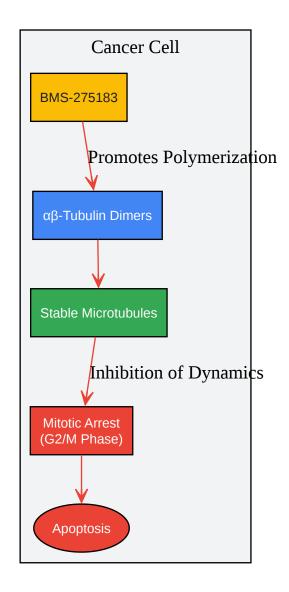
- BMS-275183
- Vehicle (e.g., a mixture of Emulphor:ethanol:saline)
- Oral gavage needles (20-gauge)
- Syringes
- Tumor cells (e.g., human A2780 ovarian carcinoma)
- Immunocompromised mice (e.g., nude mice)
- Calipers for tumor measurement

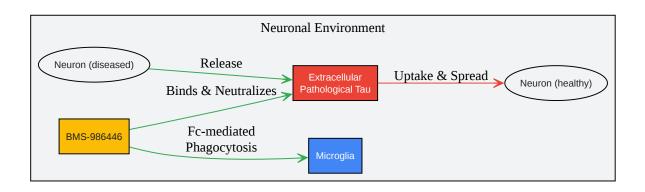
Procedure:

- Tumor Implantation: Human tumor cells are implanted subcutaneously into the flank of immunocompromised mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
- Dosing Preparation: BMS-275183 is formulated in a suitable vehicle for oral administration.
- Administration:
 - A dosing schedule of every other day for 11 administrations (q2d11) has been reported.[5]
 - The formulation is administered via oral gavage.
- Efficacy Monitoring: Tumor volume is measured with calipers at regular intervals to determine the rate of tumor growth inhibition.
- Tolerability: Animal body weight and general health are monitored throughout the study.

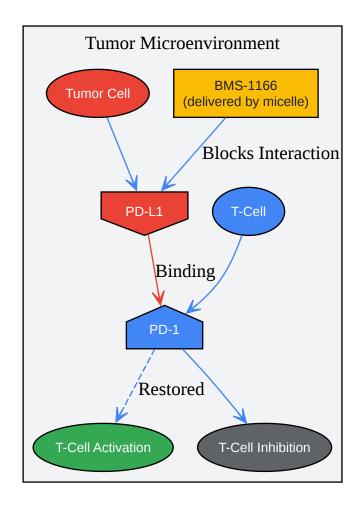
Signaling Pathway: Tubulin Polymerization











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